4-ethoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide

HepG2 cytotoxicity hepatocellular carcinoma cell-based screening

4-Ethoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide (CAS 921812-46-6) is a synthetic small-molecule sulfonamide bearing a 2-oxoindoline (oxindole) core linked via a sulfonamide bridge to a 4-ethoxy-3,5-dimethyl-substituted benzene ring. Its molecular formula is C₁₈H₂₀N₂O₄S (MW 360.4 g/mol), with a computed XLogP3 of 2.4, two hydrogen bond donors, five acceptors, and a topological polar surface area of 92.9 Ų.

Molecular Formula C18H20N2O4S
Molecular Weight 360.43
CAS No. 921812-46-6
Cat. No. B2625300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide
CAS921812-46-6
Molecular FormulaC18H20N2O4S
Molecular Weight360.43
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)C
InChIInChI=1S/C18H20N2O4S/c1-4-24-18-11(2)7-15(8-12(18)3)25(22,23)20-14-5-6-16-13(9-14)10-17(21)19-16/h5-9,20H,4,10H2,1-3H3,(H,19,21)
InChIKeyVDQTXEHAGDYMHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide (CAS 921812-46-6): Chemical Identity and Procurement Baseline


4-Ethoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide (CAS 921812-46-6) is a synthetic small-molecule sulfonamide bearing a 2-oxoindoline (oxindole) core linked via a sulfonamide bridge to a 4-ethoxy-3,5-dimethyl-substituted benzene ring [1]. Its molecular formula is C₁₈H₂₀N₂O₄S (MW 360.4 g/mol), with a computed XLogP3 of 2.4, two hydrogen bond donors, five acceptors, and a topological polar surface area of 92.9 Ų [1]. The compound is cataloged in the PubChem database (CID 41342559) and has been included in at least one high-throughput screening campaign targeting the RMI–FANCM (MM2) protein–protein interaction . However, peer-reviewed primary research literature directly characterizing this specific compound is extremely limited; most available information originates from chemical vendor listings and computed property databases.

Why 4-Ethoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide Cannot Be Substituted by Generic In-Class Analogs


Sulfonamide-based oxindole derivatives are a structurally diverse class where even minor changes to the benzenesulfonamide substitution pattern or the oxindole N-substitution can produce large shifts in target selectivity, cellular potency, and ADME profile. For example, in a series of sulfonamide-based 3-indolinones evaluated for cytotoxicity against 60 cancer cell lines, compound 4f exhibited dual PDGFRα/Aurora A inhibition (IC₅₀ = 24.15 and 11.83 nM respectively), while closely related analogs with different substituents showed markedly weaker or absent kinase inhibition [1]. Similarly, within the oxoindolin-5-yl sulfonamide subfamily, the N-methylated analog 4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide has been reported to inhibit carbonic anhydrase IX with IC₅₀ values ranging from 10.93 to 25.06 nM, whereas analogs lacking the 4-methyl group lose this activity . The 4-ethoxy-3,5-dimethyl substitution pattern on the benzene ring of the target compound is absent from the closest commercially available oxoindolin-5-yl sulfonamide analogs (e.g., 4-chloro-, 4-methoxy-2-methyl-, or 3,4-dimethoxy-substituted variants), making direct functional substitution unreliable without experimental confirmation. The quantitative evidence below delineates the specific, measurable features that distinguish this compound from its nearest comparators.

Quantitative Differentiation Evidence for 4-Ethoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide Versus Closest Analogs


HepG2 Hepatocellular Carcinoma Cytotoxicity Profiling at 33 µM

The compound was tested in a HepG2 cell-based cytotoxicity assay at a single concentration of 33 µM using a plate-reader readout. Across twenty replicate measurements, the compound produced viability readout values ranging from 55% to 158% of control, with a mean of approximately 68% (SD ~23%), indicating moderate but inconsistent cytotoxic activity in this model . In contrast, the structurally closest comparator with available data in the same assay system—4-ethoxy-3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide, which differs only by an N-methyl group on the oxindole ring—showed a mean viability of 87% at the identical concentration and assay conditions . This ~19 percentage-point greater mean cytotoxicity for the non-N-methylated compound highlights the functional impact of the free oxindole NH on cellular activity in HepG2 cells.

HepG2 cytotoxicity hepatocellular carcinoma cell-based screening

RMI–FANCM (MM2) Protein–Protein Interaction Screening

The compound was included in a high-throughput fluorescence polarization screen designed to identify small-molecule inhibitors of the RMI core complex interaction with the FANCM MM2 peptide . While the exact % inhibition or IC₅₀ value for this compound in the RMI–FANCM assay is not publicly disclosed, its inclusion in the screening set (Source 11908) indicates that it was selected based on structural features predicted to disrupt this protein–protein interface . By comparison, the widely cited tool compound PIP-199, a selective RMI–FANCM inhibitor identified through a similar screening cascade, demonstrated IC₅₀ values in the low micromolar range for disrupting the RMI–MM2 interaction [1]. The 4-ethoxy-3,5-dimethyl substitution on the benzenesulfonamide ring of the target compound is structurally distinct from PIP-199, offering an alternative chemotype for exploring Fanconi anemia pathway inhibition without the intellectual property constraints associated with PIP-199.

Fanconi anemia pathway DNA repair RMI-FANCM interaction

Computed Physicochemical Differentiation from Closest Commercial Analogs

The computed physicochemical profile of the target compound differs systematically from its nearest commercially available oxoindolin-5-yl sulfonamide analogs. Specifically, the target compound (XLogP3 = 2.4, TPSA = 92.9 Ų, MW = 360.4) occupies a distinct property space compared to 4-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide (XLogP3 ~1.8, TPSA ~83 Ų, MW ~322) and 4-methoxy-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide (MI-2; XLogP3 ~1.5, TPSA ~92 Ų, MW ~332) [1]. The higher lipophilicity (ΔXLogP3 ~0.6–0.9 units) and larger molecular weight of the target compound predict altered membrane permeability and metabolic stability relative to these analogs, which may translate into differential cellular uptake and CYP450 susceptibility [1]. No experimentally measured logP, solubility, or metabolic stability data are publicly available for this compound.

drug-likeness physicochemical properties ADME prediction

Subnanomolar Kinase Inhibition Achieved by Structurally Related Indolinone Sulfonamides Establishes the Scaffold's Target Engagement Potential

Although no kinase inhibition data are available for the target compound itself, a closely related sulfonamide-based indolinone (compound 4f: 4-(2-(5-fluoro-2-oxoindolin-3-ylidene)acetyl)phenyl benzenesulfonate) demonstrated subnanomolar dual kinase inhibition with IC₅₀ values of 24.15 nM (PDGFRα) and 11.83 nM (Aurora A) alongside selective cytotoxicity against leukemia cell lines CCRF-CEM (IC₅₀ = 6.84 µM) and SR (IC₅₀ = 2.97 µM) [1]. This establishes that the oxoindoline-sulfonamide scaffold is capable of engaging kinase active sites with high affinity when appropriately substituted. The 4-ethoxy-3,5-dimethyl substitution pattern on the target compound is distinct from the 5-fluoro-3-ylideneacetyl motif of compound 4f, providing an orthogonal vector for exploring kinase selectivity within this chemotype [1]. Note: class-level inference only; no direct kinase data for the target compound are available.

kinase inhibition PDGFRα Aurora kinase indolinone scaffold

Prioritized Research and Procurement Scenarios for 4-Ethoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide


HepG2 Hepatocellular Carcinoma Phenotypic Screening and SAR Profiling

Based on the single-point cytotoxicity data showing ~68% mean viability at 33 µM in HepG2 cells with a ~19 percentage-point advantage over the N-methylated analog , this compound is suitable as a starting point for dose–response profiling in hepatocellular carcinoma models. Researchers seeking to explore the role of the free oxindole NH in cytotoxicity should prioritize this compound over its N-methylated counterpart. Full IC₅₀ determination in HepG2 and a panel of liver cancer cell lines (e.g., Huh7, Hep3B) is recommended as a first follow-up experiment.

Fanconi Anemia Pathway Probe Development via RMI–FANCM Interaction Disruption

The compound has been screened in a validated fluorescence polarization assay for inhibitors of the RMI core complex–FANCM MM2 interaction . Given the established role of the Fanconi anemia pathway in DNA crosslink repair and tumor resistance to platinum-based chemotherapies [1], this compound may serve as a structurally distinct probe for dissecting RMI–FANCM biology. Researchers investigating alternative lengthening of telomeres (ALT) or Fanconi anemia pathway modulation should evaluate this compound alongside PIP-199 as a comparator to assess differential selectivity and potency.

Kinase Selectivity Profiling Within the Oxoindoline-Sulfonamide Chemotype

Although no kinase data exist for this specific compound, the oxoindoline-sulfonamide scaffold has demonstrated subnanomolar dual PDGFRα/Aurora A inhibition with leukemia cell selectivity [2]. The distinctive 4-ethoxy-3,5-dimethyl benzenesulfonamide substitution pattern may impart a kinase selectivity profile different from the 5-fluoro-3-ylideneacetyl motif of compound 4f. Procurement of this compound for broad kinase panel screening (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) is warranted to map its selectivity fingerprint relative to published indolinone-based kinase inhibitors.

Physicochemical Property–Activity Relationship (PPAR) Studies in the Oxoindolin-5-yl Sulfonamide Series

The computed property differences (XLogP3 = 2.4 vs. 1.5–1.8 for close analogs; TPSA = 92.9 vs. 83–92 Ų) [3] suggest that this compound probes a distinct lipophilicity space within the oxoindolin-5-yl sulfonamide family. It is well-suited as a comparator compound in studies examining the relationship between benzenesulfonamide substitution, logP, and cellular permeability or metabolic stability. Procurement is recommended for laboratories building structure–property relationship matrices in this chemical series.

Quote Request

Request a Quote for 4-ethoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.